2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a furan ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step often involves the reaction of a furan-containing aldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The thiazolidinone and indole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups in the indole and thiazolidinone rings.
Substitution: The furan and indole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with multiple biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of 2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide likely involves multiple pathways:
Molecular Targets: The compound may interact with enzymes that have active sites capable of binding sulfur-containing groups.
Pathways: It could modulate signaling pathways related to inflammation or cell proliferation, depending on its specific interactions with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.
Indole Derivatives: Compounds with an indole moiety are widely studied for their biological activities, including anticancer and antimicrobial effects.
Furan Derivatives: These compounds are known for their diverse chemical reactivity and potential therapeutic applications.
Uniqueness
What sets 2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
618079-36-0 |
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Molecular Formula |
C26H21N3O4S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H21N3O4S2/c30-21(27-13-12-17-7-2-1-3-8-17)16-28-20-11-5-4-10-19(20)22(24(28)31)23-25(32)29(26(34)35-23)15-18-9-6-14-33-18/h1-11,14H,12-13,15-16H2,(H,27,30)/b23-22- |
InChI Key |
MSGGPZPDUXCOJM-FCQUAONHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C2=O |
Origin of Product |
United States |
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